molecular formula C19H22N4O3 B601046 (S)-N-(1-(3-甲基丁酰胺)-1-氧代-3-苯基丙烷-2-基)吡嗪-2-甲酰胺 CAS No. 862894-96-0

(S)-N-(1-(3-甲基丁酰胺)-1-氧代-3-苯基丙烷-2-基)吡嗪-2-甲酰胺

货号 B601046
CAS 编号: 862894-96-0
分子量: 354.41
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPAC is a pyrazine-based compound that has been synthesized using various methods.

科学研究应用

  1. 硼替佐米降解研究:一项关于硼替佐米 (BTZ) 的研究(硼替佐米是一种用于治疗多发性骨髓瘤的硼药),发现了一种与您感兴趣的化合物相似的降解产物:(S)-N-(1-(3-甲基丁酰胺)-1-氧代-3-苯基丙烷-2-基)吡嗪-2-甲酰胺。这项研究提供了对 BTZ 在临床条件下的稳定性和降解途径的见解 (Bolognese 等人,2009)

  2. 抗菌应用:已经对吡嗪-2-甲酰胺衍生物的合成进行了研究,显示出对包括嗜酸乳杆菌(一种细菌)在内的各种微生物的抗菌活性。这表明您的化合物在开发新的抗菌剂中具有潜在应用 (Abdelwahab 等人,2007)

  3. 抗 HIV 活性:吡嗪-2-甲酰胺的新型衍生物已被合成并评估其抗 HIV 活性。这些研究表明,吡嗪-2-甲酰胺结构的修饰(类似于您的化合物)可以产生针对 HIV 的有希望的治疗剂 (Savant 等人,2018)

  4. 杀菌特性:已经探索了吡嗪-2-甲酰胺衍生物的杀菌特性,表明其具有潜在的农业应用。这项研究表明吡嗪-2-甲酰胺化合物在各种生物活性中的多功能性 (Oda 等人,2017)

  5. 抗分枝杆菌作用:一些吡嗪-2-甲酰胺衍生物已显示出显着的抗分枝杆菌活性。这意味着在治疗分枝杆菌感染(如结核病)中具有潜在用途 (Doležal 等人,2009)

作用机制

Target of Action

Bortezomib Impurity 4, also known as “(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide”, primarily targets the 26S proteasome in cells . The 26S proteasome is a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway .

Mode of Action

Bortezomib Impurity 4 inhibits the 26S proteasome, leading to the accumulation of misfolded proteins . This accumulation induces endoplasmic reticulum (ER) stress and an unfolded protein response (UPR), which leads to the expression of different genes to promote cell survival . The inhibition of the 26S proteasome also leads to cell cycle arrest and apoptosis of cancer cells .

Biochemical Pathways

The inhibition of the 26S proteasome by Bortezomib Impurity 4 disrupts multiple pathways in cells. This results in apoptosis and inhibition of cell-cycle progression, angiogenesis, and proliferation . The compound also regulates the bcl-2 family of proteins, inducing bcl-2 phosphorylation and a unique cleavage product associated with G2-M phase cell cycle arrest and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetic profile of Bortezomib Impurity 4 is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . The terminal half-life ranges between 10 and 31 hours .

Result of Action

The result of Bortezomib Impurity 4’s action at the molecular and cellular level is the induction of cell cycle arrest and apoptosis . This is achieved through the regulation of the bcl-2 family of proteins and the induction of ER stress and UPR due to the accumulation of misfolded proteins .

Action Environment

The action, efficacy, and stability of Bortezomib Impurity 4 can be influenced by various environmental factors. For instance, the presence of the boronic acid moiety in the compound is necessary for it to bind to the proteasome and achieve proteasome inhibition . Additionally, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib Impurity 4 .

属性

IUPAC Name

N-[(2S)-1-(3-methylbutanoylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREPYMVPDVCLPX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856379
Record name N-(3-Methylbutanoyl)-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

CAS RN

862894-96-0
Record name N-(3-Methylbutanoyl)-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(1-(3-Methylbutanamido)N(1-Des(Boric Acid)Bortezomib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What happens to commercial bortezomib formulations over time, and what degradation products form?

A1: Commercial bortezomib, formulated as a mannitol derivative, is susceptible to degradation over time, particularly in the presence of air. While the drug remains stable for approximately a week at 4°C, prolonged storage leads to the formation of two main degradation products: N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl) pyrazine-2-carboxamide (BTZ1) and (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (BTZ2). These degradation products were identified through nuclear magnetic resonance spectroscopy analysis. The study suggests that oxidative deboronation is the primary degradation pathway for bortezomib under these conditions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。